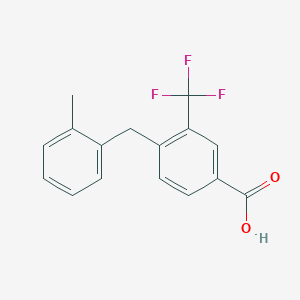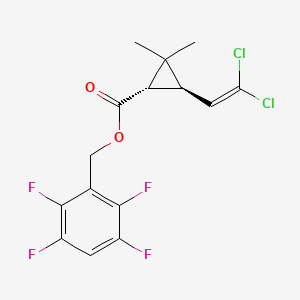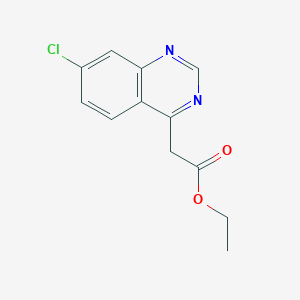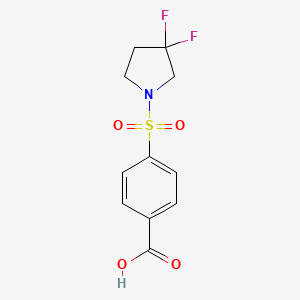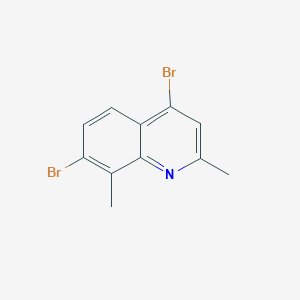
4,7-Dibromo-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-2,8-dimethylquinoline is a chemical compound with the molecular formula C₁₁H₉Br₂N and a molecular weight of 315. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 4,7-Dibromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 4 and 7 positions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require a catalyst to enhance the reaction rate .
Chemical Reactions Analysis
4,7-Dibromo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4,7-Dibromo-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2,8-dimethylquinoline depends on its specific application. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
4,7-Dibromo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as:
4,7-Dichloro-2,8-dimethylquinoline: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.
7-Bromo-4-chloro-2,8-dimethylquinoline:
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
1189106-79-3 |
|---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.00 g/mol |
IUPAC Name |
4,7-dibromo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 |
InChI Key |
PLZSZZNOYCXJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


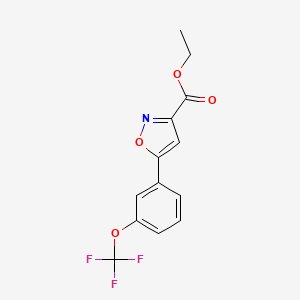
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
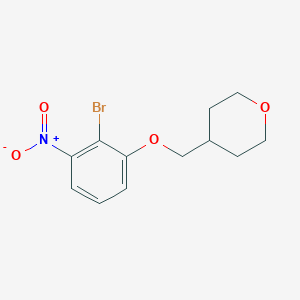

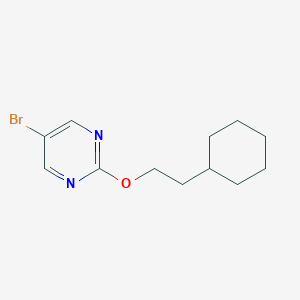
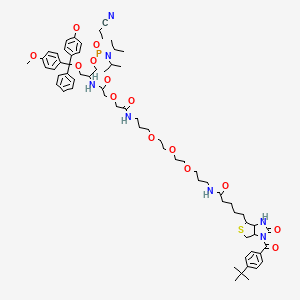
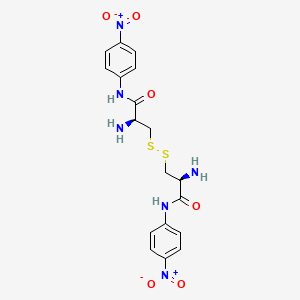
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
